molecular formula C7H8N2O B166635 1-Phenylurea CAS No. 64-10-8

1-Phenylurea

Cat. No. B166635
Key on ui cas rn: 64-10-8
M. Wt: 136.15 g/mol
InChI Key: LUBJCRLGQSPQNN-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

To 3-(6,7-dimethoxyquinazolin-4-yloxy)aniline from Example 113A (89 mg, 0.3 mmol) in THF (3 mL) was added phenyl isocyanate (33 uL, 0.3 mmol) and the solution stirred at room temperature overnight. The reaction was concentrated in vacuo, diluted with EtOAc, and filtered to give 14346,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-phenylurea (63 mg, 0.15 mmol, 50%). 1H NMR (300 MHz, DMSO-d6) δ 8.88 (s, 1H), 8.74 (s, 1H), 8.57 (s, 1H), 7.61-7.56 (m, 2H), 7.48-7.35 (m, 4H), 7.32-7.21 (m, 3H), 7.02-7.89 (m, 2H), 3.99 (s, 6H); LC-MS (ESI) m/z 417 (M+H)+.
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1OC)[N:9]=[CH:8][N:7]=C2OC1C=C(C=CC=1)N.C1(N=C=[O:31])C=CC=CC=1>C1COCC1>[C:10]1([NH:9][C:8](=[O:31])[NH2:7])[CH:5]=[CH:4][CH:3]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
89 mg
Type
reactant
Smiles
COC=1C=C2C(=NC=NC2=CC1OC)OC=1C=C(N)C=CC1
Name
Quantity
33 μL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.15 mmol
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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